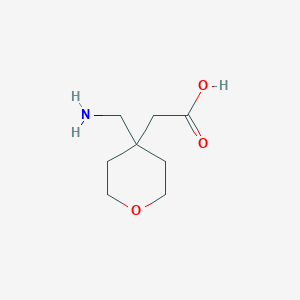

2H-Pyran-4-acetic acid, 4-(aminomethyl)tetrahydro-

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic naming of this compound follows IUPAC guidelines for oxygen-containing heterocycles. The parent structure is tetrahydro-2H-pyran , a six-membered cyclic ether with one oxygen atom and five carbon atoms in a saturated ring. The substitution pattern at position 4 includes two distinct groups: an acetic acid moiety (-CH₂COOH) and an aminomethyl group (-CH₂NH₂). According to substitutive nomenclature rules, the principal functional group (carboxylic acid) receives the lowest possible locant, resulting in the name 4-(aminomethyl)tetrahydro-2H-pyran-4-acetic acid .

The numbering begins at the oxygen atom (position 1), proceeding clockwise to assign position 4 to the carbon bearing both substituents. This dual substitution at a single position introduces unique stereoelectronic considerations, as both groups occupy equatorial or axial positions depending on ring puckering.

Molecular Architecture: Cyclic Ether and Functional Group Arrangement

The molecular framework consists of a tetrahydropyran ring fused with two aliphatic chains at carbon 4 (Table 1):

Table 1: Key Structural Features of 2H-Pyran-4-acetic Acid, 4-(Aminomethyl)tetrahydro-

| Component | Description |

|---|---|

| Core ring | Saturated six-membered oxacycle (tetrahydro-2H-pyran) |

| Position 4 substituents | - Acetic acid (-CH₂COOH) branch |

| - Aminomethyl (-CH₂NH₂) group | |

| Bond hybridization | sp³ hybridized ring carbons, sp² carbonyl oxygen (carboxylic acid) |

The tetrahydropyran ring adopts a chair conformation under standard conditions, minimizing steric strain between substituents. The oxygen atom’s lone pairs occupy equatorial positions, while the 4-substituents project axially or equatorially depending on puckering dynamics. The acetic acid group introduces a polar, hydrogen-bond-capable moiety, while the aminomethyl group provides basic character, creating a zwitterionic potential in aqueous environments.

Stereochemical Considerations: Chair Conformations and Ring Puckering Analysis

The stereochemical landscape of this compound is dominated by two factors:

- Chair Conformation Preferences : The tetrahydropyran ring predominantly exists in a chair conformation, with the oxygen atom and C4 substituents influencing puckering. Computational studies indicate a chair-to-twist energy barrier of ~11 kcal/mol, similar to unsubstituted tetrahydropyran.

- Axial vs. Equatorial Substituent Orientation : In the lowest-energy chair conformation, both the acetic acid and aminomethyl groups occupy equatorial positions to minimize 1,3-diaxial strain (Figure 1A). However, steric crowding between the substituents may drive partial adoption of a half-chair or twist-boat conformation (Figure 1B).

Cremer-Pople puckering parameters (Q, θ, φ) quantify ring distortion:

Table 2: Puckering Parameters for Common Conformers

| Conformer | Q (Å) | θ (°) | φ (°) | Energy (kcal/mol) |

|---|---|---|---|---|

| Chair | 0.45 | 0 | 0 | 0 (reference) |

| Half-chair | 0.62 | 50 | 180 | +5.8 |

| Twist-boat | 0.58 | 90 | 270 | +6.2 |

Data derived from ab initio calculations on analogous tetrahydropyrans and X-ray crystallography of related structures. The aminomethyl group’s hydrogen-bonding capacity may stabilize non-chair conformers in polar solvents, altering the equatorial-axial equilibrium.

Comparative Analysis with Related Tetrahydropyran Derivatives

Structural analogs demonstrate how substituent identity and position modulate physicochemical properties:

Table 3: Comparison with Key Tetrahydropyran Derivatives

The dual C4 substitution in 2H-Pyran-4-acetic acid, 4-(aminomethyl)tetrahydro- creates unique electronic interactions absent in monosubstituted analogs. The proximal carboxylic acid and amine groups enable intramolecular acid-base interactions, potentially stabilizing zwitterionic forms. Compared to the tridecyl-substituted derivative, the absence of a long hydrocarbon chain reduces hydrophobicity while enhancing water solubility.

Structure

3D Structure

Properties

CAS No. |

194862-79-8 |

|---|---|

Molecular Formula |

C8H15NO3 |

Molecular Weight |

173.21 g/mol |

IUPAC Name |

2-[4-(aminomethyl)oxan-4-yl]acetic acid |

InChI |

InChI=1S/C8H15NO3/c9-6-8(5-7(10)11)1-3-12-4-2-8/h1-6,9H2,(H,10,11) |

InChI Key |

DMBZPJRQJHDESH-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1(CC(=O)O)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran-4-acetic acid, 4-(aminomethyl)tetrahydro- typically involves the reaction of tetrahydropyran derivatives with appropriate reagents. One common method includes the use of ammonia and hydrogen in the presence of Raney nickel as a catalyst. The reaction is carried out in methanol at temperatures ranging from 45 to 60°C under high pressure (3825.38 - 4575.46 Torr) for several hours .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Reduction with Sodium Borohydride

In ethanol, the compound’s nitrile derivative (4-(Aminomethyl)tetrahydro-2H-pyran-4-carbonitrile) undergoes reduction using NaBH₄ at 60°C for 4 hours. This reaction produces the corresponding amine, though the exact yield is unspecified .

Key Steps

-

Dissolve nitrile intermediate in ethanol.

-

Add NaBH₄ under ice cooling.

-

Heat to 60°C and stir for 4 hours.

-

Purify via extraction and vacuum distillation.

Amino Group

-

Amide Formation : Reacts with acyl chlorides or anhydrides to form amides.

-

Schiff Base Synthesis : Condenses with carbonyl compounds (e.g., ketones, aldehydes).

Acetic Acid Moiety

-

Esterification : Forms esters with alcohols under acidic catalysis.

-

Salt Formation : Reacts with bases (e.g., NaOH) to generate carboxylate salts.

Comparative Reaction Table

Stability and Degradation

Scientific Research Applications

Enzyme Interactions

Research indicates that this compound exhibits significant biological activity through its interactions with key enzymes such as mTOR kinase and phosphodiesterase 10A (PDE10A). The inhibition of mTOR kinase can lead to altered cell proliferation and metabolism, suggesting therapeutic potential in cancer treatment. Similarly, its interaction with PDE10A may provide insights into treatments for neuropsychiatric disorders like schizophrenia.

Therapeutic Potential

The compound's ability to modulate cellular signaling pathways positions it as a candidate for drug development aimed at various diseases:

- Cancer Therapy : The inhibition of mTOR kinase is particularly relevant in oncology, where dysregulation of this pathway is common in tumors.

- Neuropharmacology : Given its interaction with PDE10A, there is potential for applications in treating conditions such as schizophrenia and other neuropsychiatric disorders.

Cancer Research

In a study focusing on the role of mTOR inhibitors in cancer therapy, compounds similar to 2H-Pyran-4-acetic acid were evaluated for their cytotoxic effects on cancer cell lines. Results indicated that these compounds could significantly reduce cell viability in various cancer types, highlighting their potential as anti-cancer agents .

Neuropsychiatric Disorders

Another study investigated the effects of compounds interacting with PDE10A on animal models exhibiting symptoms akin to schizophrenia. The findings suggested that these compounds could ameliorate cognitive deficits associated with the disorder, further supporting their therapeutic potential .

Mechanism of Action

The mechanism of action of 2H-Pyran-4-acetic acid, 4-(aminomethyl)tetrahydro- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Features

Key Observations :

- Positional Isomerism : The placement of functional groups on the THP ring significantly impacts reactivity. For example, the 3-carboxylic acid derivative (CAS 873397-34-3) has lower similarity (0.93) to the target compound compared to the 4-carboxylic acid analog (0.96) .

- Amino vs.

Physical and Chemical Properties

Table 2: Comparative Physical Properties

Key Observations :

- Boiling Points : Esters (e.g., methyl or ethyl derivatives) generally exhibit lower boiling points compared to carboxylic acids due to reduced hydrogen bonding .

- Melting Points : The target compound’s melting point (48–50°C) is lower than that of its methyl ester analog (80.5–81°C), likely due to differences in crystallinity and intermolecular forces .

Research Findings and Industrial Relevance

- Pharmaceuticals: The (R)-enantiomer of 2-amino-THP-acetic acid (CAS 65412-03-5) is investigated for its role in glycopeptide antibiotics, showing 0.95 similarity to the target compound .

- Agrochemicals : THP-based esters are utilized in pesticide synthesis due to their hydrolytic stability and bioavailability .

- Material Science: THP derivatives serve as ligands in catalysis, with the aminomethyl group enhancing metal coordination .

Biological Activity

2H-Pyran-4-acetic acid, 4-(aminomethyl)tetrahydro- is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes existing research findings to provide a comprehensive overview of its biological activities, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and features a tetrahydropyran ring with an acetic acid group and an aminomethyl substituent. This unique structure may contribute to its biological activity by facilitating interactions with various biological targets.

1. Enzyme Inhibition

Research indicates that 2H-Pyran-4-acetic acid, 4-(aminomethyl)tetrahydro- exhibits significant enzyme inhibition properties. It has been shown to interact with key enzymes involved in cellular processes, which can lead to alterations in cell proliferation and apoptosis.

Table 1: Enzyme Inhibition Activity

| Enzyme Target | IC50 (µM) | Mechanism of Action |

|---|---|---|

| EZH2 | 0.020 | Inhibition of histone methylation |

| HSP90 | Not specified | Disruption of protein folding and stability |

The compound is noted for its ability to inhibit EZH2, a critical enzyme in epigenetic regulation, which is often overexpressed in various cancers. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .

2. Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects.

Table 2: Anticancer Activity against Cell Lines

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| MCF-7 (Breast Cancer) | 1.32 | Induced apoptosis |

| A549 (Lung Cancer) | 5.89 | Significant growth inhibition |

| DU145 (Prostate Cancer) | 3.62 | Strong cytotoxic activity |

The compound's mechanism involves inducing apoptosis through the activation of specific gene expressions related to cell death pathways .

3. Neuroprotective Effects

Preliminary studies suggest that 2H-Pyran-4-acetic acid, 4-(aminomethyl)tetrahydro- may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases.

Table 3: Neuroprotective Activity

| Model | Effect Observed |

|---|---|

| In vitro neuronal cultures | Reduced oxidative stress markers |

| Animal models | Improved cognitive functions in Alzheimer’s models |

These findings indicate that the compound may help mitigate oxidative stress, a significant factor in neurodegeneration .

Case Study 1: EZH2 Inhibition in Glioblastoma

A study investigated the dual inhibition of EZH2 and HSP90 using derivatives of this compound. Results showed that it significantly reduced tumor size in xenograft models of glioblastoma by inducing cell cycle arrest and increasing apoptosis .

Case Study 2: Cytotoxicity in Breast Cancer

In vitro tests on MCF-7 cells revealed that treatment with the compound led to a notable decrease in viability, with IC50 values indicating potent cytotoxic effects. The study also highlighted the activation of apoptotic pathways as a primary mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.